

Technical Guide: Certificate of Analysis for 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Pentylphenol-d11	
Cat. No.:	B15553764	Get Quote

This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of **4-Pentylphenol-d11**. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Compound Information and Specifications

4-Pentylphenol-d11 is a deuterated analog of 4-pentylphenol, commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of the parent compound in various matrices. The deuterium labeling on the pentyl chain provides a distinct mass difference, allowing for accurate and precise measurement.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-Pentylphenol-d11**.



Property	Value	Source
Chemical Name	4-(1,1,2,2,3,3,4,4,5,5,5- undecadeuteriopentyl)phenol	LGC Standards[1]
Synonyms	4-Pentylphenol-D11 (pentyl-D11), 4-n-Pentyl-d11-phenol, 4-n-Amylphenol D11	LGC Standards[1]
CAS Number	1219805-30-7	LGC Standards[1]
Unlabelled CAS Number	14938-35-3	LGC Standards[1]
Molecular Formula	C11D11H5O	LGC Standards[1]
Molecular Weight	175.31 g/mol	LGC Standards
Product Format	Neat	LGC Standards

Purity and Isotopic Enrichment

The purity and isotopic enrichment are critical parameters for an internal standard, ensuring the accuracy of quantitative results.

Parameter	Specification	Source
Chemical Purity	≥ 98%	LGC Standards
Isotopic Enrichment (Deuterium)	≥ 98 atom % D	LGC Standards

Analytical Workflow for Quality Control

The certification of a deuterated standard like **4-Pentylphenol-d11** involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. The following diagram illustrates a typical workflow.





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Figure 1: A generalized workflow for the quality control and certification of 4-Pentylphenol-d11.

Experimental Protocols

Detailed experimental protocols are essential for understanding and potentially reproducing the quality control assessment of **4-Pentylphenol-d11**. The following sections describe the methodologies for key analytical tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure and the positions of deuterium labeling.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A small amount of the neat **4-Pentylphenol-d11** is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄) containing a known internal standard (e.g., tetramethylsilane, TMS).
- ¹H NMR Protocol:
 - Acquire a proton NMR spectrum.
 - The spectrum is expected to show signals corresponding to the aromatic protons of the phenol ring.
 - The signals corresponding to the pentyl chain protons should be significantly diminished or absent, confirming successful deuteration.
- ¹³C NMR Protocol:



- Acquire a carbon-13 NMR spectrum.
- The spectrum will show signals for the carbon atoms in the aromatic ring and the pentyl chain.
- Carbon signals coupled to deuterium will appear as multiplets, providing further confirmation of the labeling pattern.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

- Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- GC-MS Protocol:
 - Chromatographic Separation:
 - A dilute solution of the sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - The oven temperature is programmed to ensure the separation of **4-Pentylphenol-d11** from any potential impurities.
 - Mass Spectrometric Analysis:
 - The eluting compound is ionized (e.g., by electron ionization).
 - The mass spectrum is acquired, scanning a mass range that includes the molecular ions of the deuterated and any residual non-deuterated compound.
 - The molecular ion peak should correspond to the calculated mass of C₁₁D₁₁H₅O (175.31 g/mol).



 Isotopic Enrichment Calculation: The relative intensities of the molecular ion peaks for the fully deuterated species and any partially deuterated or non-deuterated species are used to calculate the atom % D.

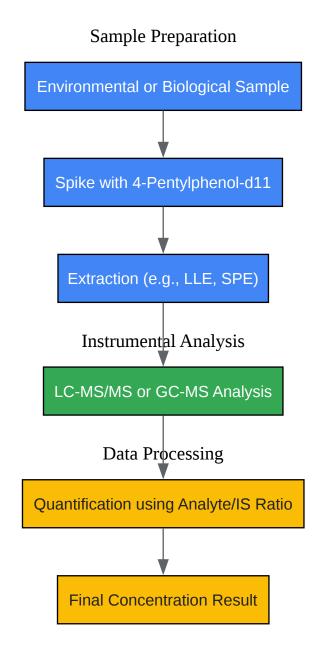
Gas Chromatography with Flame Ionization Detection (GC-FID) for Chemical Purity

- Objective: To determine the chemical purity of the compound by separating it from any nonvolatile or volatile impurities.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Protocol:
 - A solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate) is prepared at a known concentration.
 - The solution is injected into the GC-FID.
 - The area of the peak corresponding to 4-Pentylphenol-d11 is compared to the total area of all peaks in the chromatogram.
 - The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Application in Quantitative Analysis

4-Pentylphenol-d11 is primarily used as an internal standard for the quantification of 4-pentylphenol in environmental and biological samples. The following workflow illustrates its application in a typical analytical method.





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Figure 2: Workflow for the use of **4-Pentylphenol-d11** as an internal standard in quantitative analysis.

By using a known amount of the deuterated internal standard, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte, 4-pentylphenol.



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References

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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 4-Pentylphenol-d11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553764#4-pentylphenol-d11-certificate-of-analysis]

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